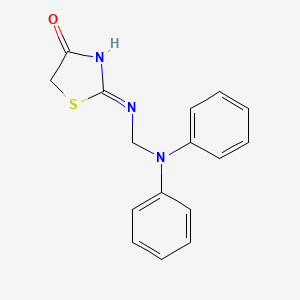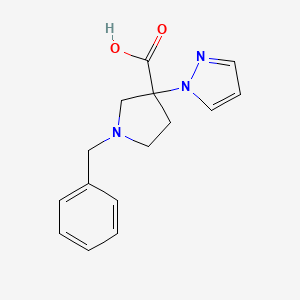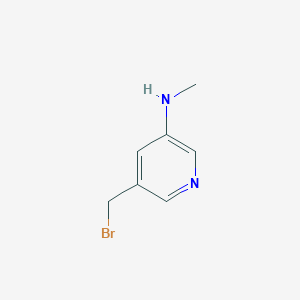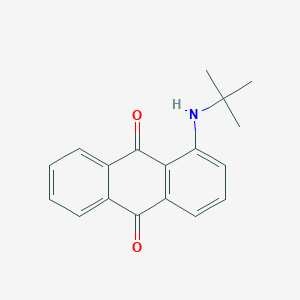
4-Trifluoromethylquinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethylquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group at the fourth position and a carbonyl group at the second position of the quinazoline ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 4-Trifluoromethylquinazolin-2-one involves a three-component carbonylative reaction. This reaction uses trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst supported on activated carbon fibers . The reaction is carried out under mild conditions, and the catalyst can be recycled multiple times with minimal loss of activity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as palladium on activated carbon fibers, is preferred due to their stability and reusability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Trifluoromethylquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Quinazoline derivatives with various substituents.
Reduction: 4-Hydroxyquinazolin-2-one.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
4-Trifluoromethylquinazolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Quinazolinone derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Trifluoromethylquinazolin-2-one involves its interaction with specific molecular targets. For instance, certain derivatives of quinazolinones have been shown to inhibit the activity of enzymes involved in bacterial quorum sensing, thereby preventing biofilm formation . The compound can also interact with DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication .
Comparación Con Compuestos Similares
- 2-Trifluoromethylquinazolin-4-one
- 4-Methylquinazolin-2-one
- 4-Chloroquinazolin-2-one
Comparison: 4-Trifluoromethylquinazolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the molecule. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes compared to its analogs .
Propiedades
Fórmula molecular |
C9H5F3N2O |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H,(H,13,14,15) |
Clave InChI |
CXILJIGAUFSZQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=O)N=C2C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)


![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)

![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)


![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)



![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)
